molecular formula C14H9ClF5NS B1429594 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole CAS No. 1394319-73-3

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole

Cat. No.: B1429594
CAS No.: 1394319-73-3
M. Wt: 353.7 g/mol
InChI Key: LWQBJUGFXPLWCZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole is a useful research compound. Its molecular formula is C14H9ClF5NS and its molecular weight is 353.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Indole derivatives, including 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole, have diverse applications across various fields. They have been synthesized and characterized using NMR, FT-IR, UV-Visible techniques, and X-ray diffraction (XRD) studies. These studies help evaluate bond angles, bond lengths, unit cells, and specific space groups, contributing to understanding their molecular structure and potential applications (Tariq et al., 2020).

Synthesis Routes

The synthesis of pentafluorosulfanyl-containing indoles, such as this compound, involves vicarious nucleophilic substitution and catalytic hydrogenation. These methods provide efficient access to variously substituted indoles, essential for exploring their potential in different applications (Iakobson et al., 2013).

Nonlinear Optical Properties

Some indole derivatives exhibit nonlinear optical (NLO) properties, making them suitable for high-tech applications. The combination of experimental and computational studies, such as DFT and TDDFT, helps in understanding these properties and their potential technological applications (Sun et al., 2014).

Potential in Antifouling Applications

Indole derivatives have been investigated for their antibacterial and algae inhibiting properties. They are being introduced into acrylic metal salt resins, demonstrating improved antifouling performance, which is significant for environmental and marine applications (Chunhua et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Several studies have focused on synthesizing new indole derivatives and evaluating their antimicrobial and anti-inflammatory activities. These studies highlight the therapeutic potential of indole derivatives in medicine and pharmacology (Rehman et al., 2022).

Molecular Docking and Drug Design

Indole derivatives are also significant in drug design, particularly for their anti-inflammatory properties. Molecular docking analyses target specific domains like cyclooxygenase, aiding in the design and development of new therapeutic agents (Al-Ostoot et al., 2020).

Properties

IUPAC Name

[2-(4-chlorophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQBJUGFXPLWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182987
Record name (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-73-3
Record name (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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